5-Acetylthiophene-3-carbaldehyde: Technical Profile & Utilization Guide
5-Acetylthiophene-3-carbaldehyde: Technical Profile & Utilization Guide
CAS Number: 41907-99-7 Formula: C₇H₆O₂S Molecular Weight: 154.19 g/mol [1]
Part 1: Executive Summary & Core Utility
5-Acetylthiophene-3-carbaldehyde represents a high-value bifunctional heterocyclic scaffold, distinguished by its specific 3,5-substitution pattern on the thiophene ring. Unlike the more common 2,5-disubstituted thiophenes, this "meta-like" isomer provides a unique geometric vector for drug design, allowing pharmacophores to be spaced at an obtuse angle rather than a linear orientation.
This molecule is primarily utilized as a divergent intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its dual carbonyl functionality—comprising a highly reactive formyl group (aldehyde) at position 3 and a more stable acetyl group (ketone) at position 5—enables chemoselective transformations. This allows researchers to sequentially functionalize the ring without the need for extensive protecting group strategies, making it an efficient "linker" module in fragment-based drug discovery (FBDD).
Part 2: Chemical Identity & Physical Properties[2][3][4]
| Property | Data | Note |
| IUPAC Name | 5-Acetylthiophene-3-carbaldehyde | Also cited as 5-Acetyl-3-thiophenecarbaldehyde |
| Appearance | Yellow to light-yellow crystalline powder | Oxidizes slowly in air; store under inert gas |
| Melting Point | 81–85 °C | Sharp melting point indicates high crystalline purity |
| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in polar organic solvents |
| Reactivity Profile | Bifunctional Electrophile | C3-Formyl (High Reactivity) vs. C5-Acetyl (Moderate Reactivity) |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Hygroscopic; keep away from strong oxidizing agents |
Part 3: Synthetic Pathways & Production
The synthesis of 5-acetylthiophene-3-carbaldehyde challenges the chemist due to the directing effects of the thiophene ring. The most robust protocol leverages the electronic disparity between the α (C2, C5) and β (C3, C4) positions.
Primary Route: Regioselective Friedel-Crafts Acetylation
This method utilizes 3-thiophenecarbaldehyde as the starting material. The formyl group at C3 is electron-withdrawing, which deactivates the ring. However, in five-membered heterocycles, the α-positions (C2, C5) remain significantly more nucleophilic than the β-positions.
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Regiochemistry Logic: The C2 position is sterically hindered by the adjacent formyl group and electronically deactivated by the inductive effect (-I). The C5 position is less hindered and retains sufficient electron density for electrophilic attack.
Step-by-Step Protocol
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Reagents: 3-Thiophenecarbaldehyde (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl₃, 2.5 eq).
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Solvent: Nitrobenzene or Dichloromethane (DCM).
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Procedure:
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Complexation: Dissolve 3-thiophenecarbaldehyde in dry DCM at 0°C. Add 1.1 eq of AlCl₃ slowly. Note: The Lewis acid will complex with the aldehyde oxygen, protecting it from side reactions and further deactivating the ring.
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Acylation: Add the remaining AlCl₃ followed by dropwise addition of Acetyl Chloride.
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Reaction: Allow to warm to room temperature (or reflux if using Nitrobenzene) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
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Quench: Pour the mixture over crushed ice/HCl to break the Aluminum complex.
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Isolation: Extract with DCM, wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.[2]
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Purification: Recrystallize from Ethanol/Hexane to yield the yellow solid.
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Visualization: Synthesis Workflow
Figure 1: Synthetic workflow leveraging steric and electronic directing effects to achieve the 3,5-substitution pattern.
Part 4: Reactivity & Functionalization
The core value of CAS 41907-99-7 lies in its chemoselectivity . The aldehyde (CHO) is significantly more electrophilic than the ketone (Acetyl), allowing for sequential modification.
Chemoselective Condensation (The "Aldehyde First" Rule)
Reactions with weak nucleophiles or under mild conditions will exclusively target the C3-aldehyde.
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Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate in ethanol (cat. piperidine) yields the alkylidene derivative at C3, leaving the C5-acetyl intact.
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Schiff Base Formation: Reaction with primary amines (R-NH₂) at room temperature yields the C3-imine.
Selective Reduction
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Sodium Borohydride (NaBH₄): At low temperatures (-10°C to 0°C) in Methanol, NaBH₄ will selectively reduce the C3-aldehyde to a primary alcohol (Hydroxymethyl), as aldehydes reduce faster than ketones.
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Luche Reduction: Using NaBH₄/CeCl₃ can further enhance selectivity for the conjugated carbonyls if needed, though the aldehyde remains the primary target.
Double Functionalization (Scaffold Construction)
To modify the C5-acetyl group, the C3-aldehyde is typically protected as an acetal (using ethylene glycol/p-TsOH) or reacted first.
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Claisen-Schmidt Condensation: Reaction with benzaldehydes (using NaOH/EtOH) at the C5-acetyl methyl group produces chalcones . This is a critical pathway for generating antimicrobial agents.
Visualization: Reactivity Divergence
Figure 2: Chemoselective pathways available for scaffold diversification.
Part 5: Pharmaceutical Applications
Researchers utilize this scaffold to construct "bent-core" molecules that fit specific binding pockets where linear (2,5-thiophene) linkers fail.
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Antimicrobial Chalcones: Derivatives synthesized via the Claisen-Schmidt reaction (at the C5-acetyl) have shown significant antibacterial activity. The thiophene ring acts as a bioisostere for phenyl rings, often improving lipophilicity and membrane permeability.
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Kinase Inhibitors: The 3-position aldehyde serves as an anchor point for reductive amination, allowing the attachment of solubilizing amine tails, while the 5-position can be coupled to aryl systems to engage hydrophobic pockets in enzymes.
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Material Science (OLEDs): While primarily medicinal, the push-pull nature (if functionalized with electron donors at C5) makes these derivatives candidates for organic non-linear optical (NLO) materials.
Part 6: Safety & Handling (SDS Summary)
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GHS Classification: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol:
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Use only in a chemical fume hood.
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Wear nitrile gloves and safety goggles.
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Avoid dust formation; the powder can be irritating to mucous membranes.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur oxides are produced upon combustion).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484123, 5-Acetylthiophene-3-carbaldehyde. Retrieved from [Link]
- Campaigne, E., & Archer, W. L. (1953).The acetylation of 3-methylthiophene. Journal of the American Chemical Society, 75(4), 989-991. (Foundational text on thiophene regioselectivity).
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Bhardwaj, V., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (Illustrates the biological utility of thiophene-carbaldehyde scaffolds). Retrieved from [Link]
